molecular formula C12H10N2 B13150365 2-Ethylquinoline-3-carbonitrile CAS No. 41969-16-8

2-Ethylquinoline-3-carbonitrile

Cat. No.: B13150365
CAS No.: 41969-16-8
M. Wt: 182.22 g/mol
InChI Key: ISSPSTYHPIEYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylquinoline-3-carbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. The structure of 2-Ethylquinoline-3-carbonitrile consists of a quinoline ring system with an ethyl group at the second position and a cyano group at the third position.

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of quinoline derivatives, including 2-Ethylquinoline-3-carbonitrile, can be achieved through classical methods such as the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.

    Modern Methods: Recent advances have introduced greener and more efficient synthetic routes, such as transition metal-catalyzed reactions, microwave-assisted synthesis, and solvent-free conditions.

Industrial Production Methods: Industrial production of 2-Ethylquinoline-3-carbonitrile often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

    Oxidation: 2-Ethylquinoline-3-carbonitrile can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the cyano group can yield primary amines. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

  • Quinoline N-oxides (oxidation)
  • Primary amines (reduction)
  • Halogenated, nitrated, or sulfonated quinoline derivatives (substitution)

Properties

IUPAC Name

2-ethylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-11-10(8-13)7-9-5-3-4-6-12(9)14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPSTYHPIEYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298787
Record name 2-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41969-16-8
Record name NSC126222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Ethylquinoline-3-carbonitrile has found applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of antimalarial and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Ethylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the cyano group can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Methylquinoline-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenylquinoline-3-carbonitrile: Contains a phenyl group at the second position.

    2-Chloroquinoline-3-carbonitrile: Features a chlorine atom at the second position.

Uniqueness: 2-Ethylquinoline-3-carbonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability compared to its analogs .

Biological Activity

2-Ethylquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth look at the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

2-Ethylquinoline-3-carbonitrile features a quinoline ring system with an ethyl group at the 2-position and a cyano group (-C≡N) at the 3-position. The molecular formula is C11H10N2C_{11}H_{10}N_2 with a molecular weight of approximately 186.21 g/mol. The presence of these functional groups contributes to its unique chemical and biological properties, making it a valuable scaffold for drug development.

The biological activity of 2-ethylquinoline-3-carbonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cytochrome P450 isoforms (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, making it essential in pharmacological studies .
  • Anticancer Activity : Research indicates that 2-ethylquinoline-3-carbonitrile can induce apoptosis in cancer cells by disrupting cellular processes. It may also inhibit key signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Research Findings

Several studies have explored the biological activities of 2-ethylquinoline-3-carbonitrile:

  • Anticancer Studies :
    • A study demonstrated that derivatives of quinoline compounds, including 2-ethylquinoline-3-carbonitrile, showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancers. These effects were attributed to the compound's ability to induce cell cycle arrest and apoptosis .
    • Another investigation highlighted that structural modifications of the quinoline scaffold could enhance its anticancer potency, emphasizing the importance of the cyano group in mediating these effects .
  • Enzyme Inhibition :
    • A detailed examination revealed that 2-ethylquinoline-3-carbonitrile acts as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism. This property is particularly relevant for understanding drug-drug interactions and optimizing therapeutic regimens .

Case Study 1: Anticancer Activity

In one case study involving various quinoline derivatives, researchers found that introducing different substituents on the quinoline ring significantly influenced the compound's anticancer activity. Specifically, modifications at the 4-position led to increased potency against breast cancer cell lines, highlighting the potential for developing targeted therapies based on structural variations of 2-ethylquinoline-3-carbonitrile .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of 2-ethylquinoline-3-carbonitrile against resistant bacterial strains. The results indicated that the compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInduces apoptosis in cancer cells ,
Enzyme InhibitionInhibits CYP1A2 and CYP2C19,
AntimicrobialActive against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethylquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The Friedländer synthesis and Vilsmeier-Haack reactions are commonly used for quinoline-3-carbonitrile derivatives. For example, cyclocondensation of ethyl acetoacetate with substituted anilines under acid catalysis can yield 2-ethylquinoline-3-carbonitrile. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. toluene) significantly affect regioselectivity and yield. Mass spectrometry (e.g., ESI-MS) and NMR are critical for verifying product purity .

Q. How should researchers characterize the purity and structural integrity of 2-ethylquinoline-3-carbonitrile?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., ethyl group at C2 via δ 1.3–1.5 ppm triplet for CH3).
  • IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2220 cm⁻¹ and quinoline ring vibrations.
  • Mass Spectrometry : Base peak at m/z [M+H]+ should align with molecular weight (e.g., 198.24 g/mol). Cross-reference with synthetic intermediates (e.g., 2-arylquinoline precursors) to detect byproducts .

Q. What safety protocols are essential when handling 2-ethylquinoline-3-carbonitrile?

  • Methodological Answer : Use PPE compliant with EN 166 (EU) or NIOSH (US) standards: nitrile gloves, face shields, and fume hoods. Avoid skin contact due to potential irritancy (similar to 3-amino-5-ethylthiophene-2-carbonitrile). In case of exposure, rinse eyes with water for 15+ minutes and consult a physician. No occupational exposure limits are established, but treat as a hazardous organic compound .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for quinoline-3-carbonitrile derivatives?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution pathways. Compare activation energies for ethyl group migration vs. nitrile stabilization. Validate with kinetic isotope effects (KIEs) or Hammett plots. For example, contradictory regioselectivity in 2-ethyl vs. 2-cyclopropyl derivatives can be explained by steric maps and electron density analysis .

Q. What strategies address discrepancies in spectroscopic data for 2-ethylquinoline-3-carbonitrile analogs?

  • Methodological Answer : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity). Use high-field NMR (500 MHz+) with deuterated solvents to resolve overlapping signals. For mass spec inconsistencies, calibrate instruments with certified standards (e.g., Ultramark 1621) and verify ionization modes (ESI vs. EI) .

Q. How do steric and electronic effects of the ethyl group influence the biological activity of quinoline-3-carbonitrile derivatives?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., 2-cyclopropyl, 2-phenyl). Test in vitro against target enzymes (e.g., kinase inhibitors like balamapimod). Compare IC50 values and correlate with steric bulk (via Connolly surface analysis) and electron-withdrawing capacity (Hammett σ values) .

Q. What experimental designs minimize byproduct formation during large-scale synthesis of 2-ethylquinoline-3-carbonitrile?

  • Methodological Answer : Optimize stoichiometry (e.g., 1:1.2 ratio of ethyl acetoacetate to aniline derivatives) and use flow chemistry for heat dissipation. Monitor intermediates via inline FTIR or HPLC. For example, dihydroquinoline byproducts (e.g., 1,2-dihydroquinoline-3,3-dicarbonitriles) can be suppressed using Lewis acids like ZnCl2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.